molecular formula C24H21ClO6 B11091229 Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Cat. No.: B11091229
M. Wt: 440.9 g/mol
InChI Key: QESVKQGDMQXZHL-UHFFFAOYSA-N
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Description

DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted naphthalene ring, and a malonate ester moiety

Preparation Methods

The synthesis of DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: The starting material, 3-chloro-1,4-dioxo-1,4-dihydronaphthalene, is synthesized through a series of reactions involving chlorination and oxidation.

    Benzylation: The naphthalene derivative is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Malonate ester formation: The final step involves the reaction of the benzylated naphthalene with diethyl malonate under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives or other reduced forms.

    Substitution: The chloro group in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE can be compared with other similar compounds, such as:

    DIETHYL 2-BENZYL-2-(1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE: Lacks the chloro group, which may affect its reactivity and biological activity.

    DIETHYL 2-BENZYL-2-(3-METHYL-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C24H21ClO6

Molecular Weight

440.9 g/mol

IUPAC Name

diethyl 2-benzyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate

InChI

InChI=1S/C24H21ClO6/c1-3-30-22(28)24(23(29)31-4-2,14-15-10-6-5-7-11-15)18-19(25)21(27)17-13-9-8-12-16(17)20(18)26/h5-13H,3-4,14H2,1-2H3

InChI Key

QESVKQGDMQXZHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)OCC

Origin of Product

United States

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